molecular formula C23H29N3O2 B2809883 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone CAS No. 1334372-83-6

2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2809883
CAS No.: 1334372-83-6
M. Wt: 379.504
InChI Key: XPLSHROZDUGWAG-UHFFFAOYSA-N
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Description

2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its complex structure, which includes a benzofuran ring, an imidazole moiety, and a piperidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The methylation of the benzofuran ring is achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzofuran ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Coupling Step: The final step involves coupling the benzofuran-imidazole intermediate with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the imidazole or piperidine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the benzofuran, imidazole, and piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Methylating Agents: Methyl iodide, dimethyl sulfate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring may yield benzofuran-2,3-dione derivatives, while reduction of the imidazole ring could produce imidazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(methyl)piperidin-1-yl)ethanone
  • 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(ethyl)piperidin-1-yl)ethanone
  • 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-(propyl)piperidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-(6,7-dimethylbenzofuran-3-yl)-1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone stands out due to the presence of the imidazole moiety. This structural feature may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-4-21-24-9-12-26(21)14-18-7-10-25(11-8-18)22(27)13-19-15-28-23-17(3)16(2)5-6-20(19)23/h5-6,9,12,15,18H,4,7-8,10-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLSHROZDUGWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCN(CC2)C(=O)CC3=COC4=C3C=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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